molecular formula C24H31N3O B5089193 (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B5089193
M. Wt: 377.5 g/mol
InChI Key: AAXWIGGCQHWWLG-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMP, and it is a chiral piperidinol derivative that has been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as arthritis and chronic pain. It has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a chiral compound, which may make it more difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One area of research could be to further study its anti-inflammatory and analgesic effects, with the goal of developing new treatments for conditions such as arthritis and chronic pain. Another area of research could be to study its potential use as a chiral building block in the synthesis of other compounds. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on neurotransmitter activity.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound involves the reaction of fluorene with piperazine in the presence of a palladium catalyst. This reaction produces a fluorene-piperazine intermediate, which is then reacted with a chiral piperidinol derivative to yield the final product.

Scientific Research Applications

(3R*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use as a chiral building block in the synthesis of other compounds.

properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-25-10-12-27(13-11-25)23-8-9-26(17-24(23)28)16-18-6-7-22-20(14-18)15-19-4-2-3-5-21(19)22/h2-7,14,23-24,28H,8-13,15-17H2,1H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWIGGCQHWWLG-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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